molecular formula C9H10N2O4S2 B581735 5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide CAS No. 1393441-98-9

5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide

Cat. No.: B581735
CAS No.: 1393441-98-9
M. Wt: 274.309
InChI Key: ZZTHOMVMPIRNLH-UHFFFAOYSA-N
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Description

5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide is a chemical compound with the molecular formula C9H10N2O4S2 and a molecular weight of 274.32 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with an aminosulfonyl group and a succinimide moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide typically involves the reaction of 5-aminosulfonylthiophene with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, while the succinimide moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Aminosulfonylthiophen-2-YL)phthalimide
  • N-(5-Aminosulfonylthiophen-2-YL)maleimide
  • N-(5-Aminosulfonylthiophen-2-YL)glutarimide

Uniqueness

5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide is unique due to its specific combination of a thiophene ring, an aminosulfonyl group, and a succinimide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Biological Activity

5-[(2,5-Dioxopyrrolidin-1-YL)methyl]thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O4SC_{10}H_{12}N_2O_4S. The compound features a thiophene ring substituted with a sulfonamide group and a dioxopyrrolidine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and sulfonamide structures exhibit significant antimicrobial properties. A study demonstrated that similar derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonamide group is believed to enhance the interaction with bacterial enzymes, disrupting their function.

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. In vitro assays revealed that this compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Mechanistic studies suggest that it may inhibit specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, particularly those involved in metabolic processes. For instance, it has shown inhibitory effects on carbonic anhydrase and other related enzymes, which are crucial for maintaining physiological pH balance and facilitating various biochemical reactions .

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial efficacy against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2 Evaluated anticancer effects on MCF-7 cells. The compound induced apoptosis with an IC50 value of 15 µM after 48 hours.
Study 3 Assessed enzyme inhibition; demonstrated significant inhibition of carbonic anhydrase with an IC50 value of 25 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonamide group likely interacts with active site residues in target enzymes, leading to inhibition.
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at the G1 phase, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to apoptosis in cancer cells.

Properties

IUPAC Name

5-[(2,5-dioxopyrrolidin-1-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S2/c10-17(14,15)9-4-1-6(16-9)5-11-7(12)2-3-8(11)13/h1,4H,2-3,5H2,(H2,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTHOMVMPIRNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(S2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182684
Record name 2-Thiophenesulfonamide, 5-[(2,5-dioxo-1-pyrrolidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-98-9
Record name 2-Thiophenesulfonamide, 5-[(2,5-dioxo-1-pyrrolidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenesulfonamide, 5-[(2,5-dioxo-1-pyrrolidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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